Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC18175007
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate -](/images/structure/VC18175007.png)
Specification
Molecular Formula | C9H8N2O3 |
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Molecular Weight | 192.17 g/mol |
IUPAC Name | methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate |
Standard InChI | InChI=1S/C9H8N2O3/c1-5-11-8-7(14-5)3-6(4-10-8)9(12)13-2/h3-4H,1-2H3 |
Standard InChI Key | XWPOUHRPOGUTQQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(O1)C=C(C=N2)C(=O)OC |
Introduction
Chemical Structure and Identification
Molecular Framework
The compound features a bicyclic oxazolo[4,5-b]pyridine scaffold, where an oxazole ring (a five-membered ring containing oxygen and nitrogen) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). Key substituents include:
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Methyl group at position 2 of the oxazole ring.
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Methyl ester at position 6 of the pyridine ring.
The molecular formula is , with a molecular weight of 192.17 g/mol .
Spectroscopic and Computational Data
Regulatory Identifiers
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of oxazolopyridine derivatives often involves cyclization reactions. A representative pathway for methyl 2-methyl- oxazolo[4,5-b]pyridine-6-carboxylate may include:
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Azlactone Formation: Condensation of hippuric acid derivatives with aldehydes to form azlactones .
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Enamine Reaction: Reaction of azlactones with enamines (e.g., ethyl acetoacetate enamines) to yield tetrahydropyridine intermediates .
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Oxidative Cyclization: Treatment with phosphorus oxychloride () to induce cyclization and aromatization, forming the oxazolopyridine core .
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Esterification: Methylation of the carboxylic acid intermediate to obtain the final ester .
Optimization Challenges
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Regioselectivity: Controlling the position of substituents during cyclization requires precise reaction conditions .
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Yield: Reported yields for analogous oxazolopyridines range from 23% to 47% .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
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Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Density | Not reported | – |
Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) |
Stability and Reactivity
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Thermal Stability: Oxazolopyridines are generally stable under ambient conditions but may decompose at elevated temperatures .
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Hydrolysis: The methyl ester can undergo alkaline hydrolysis to yield the corresponding carboxylic acid .
Applications in Research
Pharmaceutical Intermediates
Oxazolopyridine derivatives are explored for their bioactivity:
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Antimicrobial Agents: Analogous compounds exhibit activity against bacterial and fungal pathogens .
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Kinase Inhibitors: Structural analogs have been investigated as inhibitors of cyclin-dependent kinases (CDKs) .
Materials Science
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